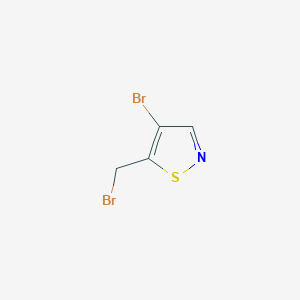![molecular formula C21H20N2O6S3 B2483356 N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 898448-09-4](/img/structure/B2483356.png)
N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound with interesting chemical properties and potential applications in various scientific fields. This compound consists of a quinoline derivative conjugated with a benzo-1,4-dioxine structure, further functionalized with thiophene and sulfonamide groups, offering a unique platform for various chemical reactions and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps:
Starting Materials: : Begins with commercially available quinoline, thiophene sulfonyl chloride, and benzo-1,4-dioxine derivatives.
Intermediate Formation: : Thiophene sulfonyl chloride is reacted with a protected amine derivative of quinoline to form an intermediate sulfonamide.
Cyclization and Deprotection: : The intermediate undergoes cyclization under acidic conditions, followed by deprotection to yield the desired tetrahydroquinoline derivative.
Final Coupling: : The key intermediate is coupled with benzo-1,4-dioxine-6-sulfonyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial synthesis may employ similar methods but optimized for scale, involving:
High-pressure reactors for improved reaction yields.
Use of automated synthesis machines for precise control over reaction conditions.
Advanced purification techniques like chromatography for isolating high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various types of reactions:
Oxidation: : Can be oxidized to form sulfoxides and sulfones.
Reduction: : Reduction reactions can target the sulfonyl and nitro groups.
Substitution: : The aromatic rings allow for electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Halogenated solvents and strong bases for nucleophilic substitutions.
Major Products
Oxidation of thiophene groups to sulfoxides.
Reduction to amines and secondary alcohols.
Substituted products depending on the specific electrophiles or nucleophiles used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as a building block for synthesizing more complex organic molecules.
Acts as a ligand in coordination chemistry for metal complex formation.
Biology
Used in the synthesis of biologically active molecules, including enzyme inhibitors.
Medicine
Investigated for anti-inflammatory and anti-cancer properties.
Serves as a scaffold for developing new drugs targeting various diseases.
Industry
Utilized in the development of new materials with specific electronic properties.
Explored for use in sensors and catalysis due to its unique chemical structure.
Wirkmechanismus
Molecular Targets and Pathways
The mechanism of action often involves interaction with specific enzymes or receptors due to the presence of sulfonamide and quinoline moieties. These interactions can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.
Pathways Involved
Inhibition of key enzymes in metabolic pathways.
Modulation of signal transduction pathways via receptor interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-(pyridin-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide.
N-(1-(benzofuranyl-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide.
Uniqueness
The thiophene group provides unique electronic properties compared to pyridine or benzofuran derivatives.
Sulfonyl groups enhance water solubility, making it more versatile for biological applications.
The combined structure offers a unique platform for multi-target activity.
This compound holds great promise in various fields, thanks to its multifaceted structure and chemical versatility
Eigenschaften
IUPAC Name |
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S3/c24-31(25,17-7-8-19-20(14-17)29-11-10-28-19)22-16-6-5-15-3-1-9-23(18(15)13-16)32(26,27)21-4-2-12-30-21/h2,4-8,12-14,22H,1,3,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTRANLYMXEVID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C1)S(=O)(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2483276.png)
![ethyl 1-{[(4-acetylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2483279.png)


![N-(4-ETHYLPHENYL)-2-{3-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE](/img/structure/B2483284.png)
methyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2483286.png)

![methyl 2-[1-(pyrazine-2-carbonyl)azetidine-3-amido]thiophene-3-carboxylate](/img/structure/B2483288.png)



![4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2483295.png)

